3-{4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine
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Overview
Description
3-{4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine is a heterocyclic compound that features a thienopyrimidine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Similar compounds have been known to target kinases involved in disease pathways .
Mode of Action
It’s known that by introducing specific functional groups and modifications, researchers can tailor the compound to target specific kinases involved in disease pathways . This enables the design and synthesis of potent and selective inhibitors with enhanced efficacy and reduced off-target effects .
Biochemical Pathways
Similar compounds have been known to affect various pathways related to cell cycle progression .
Result of Action
Similar compounds have shown promising results in in vitro anticancer studies . For instance, certain derivatives were found to be active against MCF7 cells, causing cell cycle arrest at the G1/S phase and inducing apoptotic death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-6-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine. For instance, it exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Preparation Methods
The synthesis of 3-{4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[2,3-d]pyrimidin-4-ones . Another method includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
3-{4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
3-{4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine can be compared with other similar compounds, such as:
3-{4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine: This compound has a methyl group instead of a phenyl group, which may affect its biological activity and chemical properties.
Thieno[3,2-d]pyrimidine derivatives: These compounds have a similar core structure but may differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-chloro-6-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3S/c18-15-13-9-14(11-5-2-1-3-6-11)22-17(13)21-16(20-15)12-7-4-8-19-10-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIDBNGUIBYDBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N=C3Cl)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885461-04-1 |
Source
|
Record name | 3-{4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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